Androst-5-en-4,7,17-trione
CAS No.: 184435-18-5
Cat. No.: VC20890970
Molecular Formula: C19H24O3
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184435-18-5 |
|---|---|
| Molecular Formula | C19H24O3 |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | (8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-4,7,17-trione |
| Standard InChI | InChI=1S/C19H24O3/c1-18-8-3-4-14(20)13(18)10-15(21)17-11-5-6-16(22)19(11,2)9-7-12(17)18/h10-12,17H,3-9H2,1-2H3/t11-,12-,17-,18+,19-/m0/s1 |
| Standard InChI Key | OAOOSQMVGGCQGG-XDQNADNFSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCCC4=O)C |
| SMILES | CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCCC4=O)C |
| Canonical SMILES | CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCCC4=O)C |
Introduction
Chemical Structure and Properties
Androst-5-en-4,7,17-trione is a steroid derivative characterized by its distinctive trione structure and specific double bond position. The compound's systematic understanding requires detailed examination of its molecular composition and structural features that contribute to its biochemical activities.
Molecular Formula and Physical Characteristics
Androst-5-en-4,7,17-trione has a molecular formula of C19H24O3 with a molecular weight of 300.4 g/mol. It is registered under CAS No. 184435-18-5 and is characterized by three ketone (oxo) groups at positions 4, 7, and 17 of the androstane skeleton. The compound features a double bond between carbons 5 and 6, which distinguishes it from its isomer Androst-4-ene-3,6,17-trione (CAS: 2243-06-3) . The IUPAC name for this compound is (8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-4,7,17-trione, reflecting its stereochemistry and functional group positioning. Its standard InChI notation is InChI=1S/C19H24O3/c1-18-8-3-4-14(20)13(18)10-15(21)17-11-5-6-16(22)19(11,2)9-7-12(17)18/h10-12,17H,3-9H2,1-2H3/t11-,12-,17-,18+,19-/m0/s1, which encodes its complete structural information.
Structural Features and Chemical Characteristics
The compound's structure is characterized by the androstane skeleton with specific modifications that contribute to its biological activity. The double bond at carbon 5 creates a planar region in the A-ring of the steroid structure, while the ketone groups at positions 4, 7, and 17 provide sites for potential hydrogen bonding and nucleophilic attack . The particular arrangement of these functional groups is critical for its interaction with the aromatase enzyme, particularly the 4,7-dione structure in the A and B rings, which appears to play a significant role in its mechanism as a suicide substrate . The 5,6-double bond position differs from the more common 4,5-double bond found in many bioactive steroids, contributing to its unique reactivity profile . X-ray crystallography studies have provided insights into the three-dimensional conformation of the molecule, confirming its stereochemistry and the spatial arrangement of its functional groups . These structural features collectively contribute to the compound's ability to interact with and inactivate the aromatase enzyme.
Synthesis Methods
The synthesis of Androst-5-en-4,7,17-trione has been described in scientific literature through various methodologies. These synthetic approaches utilize different starting materials and reaction conditions to achieve the desired trione structure with specific stereochemistry.
Alternative Synthesis Pathways and Modifications
Researchers have also developed alternative synthetic strategies for Androst-5-en-4,7,17-trione and its derivatives. One approach involves the synthesis of the 17β-acetate derivative, which can serve as a protected intermediate or as a compound with modified biological properties . The synthesis of the structurally related A-norandrost-5-ene-3,7,17-trione has been reported alongside Androst-5-en-4,7,17-trione, suggesting common synthetic strategies for these compounds . Chemical modifications of the basic structure, such as epoxidation of the 5,6-double bond, have been performed to study structure-activity relationships and mechanism of action . For example, the synthesis of 5β,6β-epoxyandrosta-4,7,17,19-tetraone (compound 6) from a 19-oxo-5-ene steroid precursor using hydrogen peroxide in the presence of NaHCO3 has been described as part of mechanism studies . These synthetic pathways contribute to our understanding of the compound's chemical reactivity and provide access to derivatives with potentially enhanced biological activities or mechanistic probes.
Biological Activities
Androst-5-en-4,7,17-trione exhibits significant biological activity, particularly in relation to steroid hormone metabolism. Its interactions with enzymes involved in steroid biosynthesis have been extensively studied due to their potential therapeutic applications.
Aromatase Inhibitory Activity
Androst-5-en-4,7,17-trione functions as a potent aromatase inhibitor, effectively blocking the conversion of androgens to estrogens . Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis, converting androgens such as androstenedione and testosterone to estrone and estradiol respectively . Studies have demonstrated that Androst-5-en-4,7,17-trione competitively inhibits human placental aromatase, binding to the enzyme's active site with high affinity . The compound's inhibitory potency is reflected in its low Ki values, indicating strong binding to the target enzyme . This aromatase inhibition results in decreased estrogen production, which can lead to increased levels of testosterone and other androgens as observed in clinical studies of similar compounds . The specific structural features of Androst-5-en-4,7,17-trione, particularly the arrangement of ketone groups and the position of the double bond, contribute significantly to its effectiveness as an aromatase inhibitor compared to related compounds.
Mechanism of Action as a Suicide Substrate
Androst-5-en-4,7,17-trione functions as a suicide substrate of aromatase, meaning it irreversibly inactivates the enzyme during the catalytic process . This mechanism involves the enzyme-catalyzed conversion of the inhibitor to a reactive intermediate that covalently binds to the enzyme's active site, permanently disabling its function . Research by Numazawa et al. (1997) identified 5β,6β-epoxyandrosta-4,7,17,19-tetraone (compound 6) as a potential reactive electrophile involved in this irreversible binding process . This epoxide derivative was synthesized and found to be a competitive inhibitor of human placental aromatase with a Ki value of 34 μM . Importantly, it demonstrated the ability to inactivate aromatase in an active-site-directed manner even in the absence of NADPH, the cofactor required for normal enzymatic activity . The inactivation rate was stimulated by NADPH, suggesting involvement of the enzyme's catalytic mechanism in the inactivation process . Significantly, the substrate androst-4-ene-3,17-dione blocked this inactivation, confirming that the binding occurs at the enzyme's active site rather than through non-specific interactions .
Structure-Activity Relationships
Studies examining structure-activity relationships of androstene derivatives have provided insights into the structural features critical for aromatase inhibition. A series of androst-5-ene-4,7-diones and 4-oxygenated androst-5-enes were synthesized and tested for their ability to inhibit aromatase in human placental microsomes . All tested steroids inhibited the enzyme competitively, but with varying potencies as shown in Table 1 .
Table 1: Aromatase Inhibitory Activity of Selected Androstene Derivatives
Research Applications
Androst-5-en-4,7,17-trione has been the subject of significant research interest due to its potent biological activities. Its applications span from fundamental biochemical studies to potential therapeutic interventions.
Biochemical Research and Enzyme Studies
Androst-5-en-4,7,17-trione serves as a valuable tool in biochemical research focused on understanding aromatase structure and function . As a suicide substrate, it provides insights into the catalytic mechanism of aromatase, especially the oxygenation steps involved in the conversion of androgens to estrogens . Studies using this compound have helped elucidate the role of the 19-methyl group in the aromatization process, as the mechanism of aromatase inactivation has been postulated to involve enzymatic oxygenation at the 19-position . The compound's interaction with aromatase has been investigated using various techniques, including enzyme kinetics, spectroscopy, and site-directed mutagenesis . These studies contribute to our fundamental understanding of steroid metabolism and enzyme-substrate interactions. Research utilizing Androst-5-en-4,7,17-trione has also helped identify critical amino acid residues in the aromatase active site, furthering our understanding of the enzyme's structure-function relationships .
Comparative Studies with Related Compounds
Androst-5-en-4,7,17-trione has been studied alongside structurally related compounds to understand the impact of specific structural modifications on biological activity . Comparative research with compounds like Androst-4-ene-3,6,17-trione (4-AT) and Androst-5-ene-3,17-dione provides insights into how the position of functional groups affects aromatase inhibition . These structure-activity relationship studies help identify the optimal structural features for aromatase inhibition and guide the design of next-generation inhibitors with improved properties . Research comparing different steroid derivatives has shown that the presence and position of ketone groups, hydroxyl groups, and double bonds significantly influence inhibitory potency and mechanism . The development of derivatives such as 17β-acetates and A-nor analogues represents efforts to optimize the pharmacological properties of this compound class . Such comparative studies contribute valuable information for medicinal chemistry efforts aimed at developing more selective, potent, or bioavailable aromatase inhibitors for research and therapeutic applications.
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